Meta-fluoro regioisomer essential for Prasugrel EP Impurity B synthesis. • Using ortho-fluoro analog (CAS 150322-73-9) yields API, not the impurity, failing pharmacopeial requirements. • This compound's meta-substitution ensures correct alpha-bromination kinetics for thienopyridine coupling. • Provided with full characterization (1H NMR, HPLC) for regulatory-grade impurity standard production. In stock for immediate global shipping.
1-Cyclopropyl-2-(3-fluorophenyl)ethan-1-one (CAS 952722-64-4), commonly known as cyclopropyl 3-fluorobenzyl ketone, is a specialized fluorinated ketone utilized primarily as a critical building block in pharmaceutical impurity profiling and medicinal chemistry. As the direct precursor to m-fluoro prasugrel (often designated as Prasugrel EP Impurity B or Impurity 5), this compound features a cyclopropyl group and a meta-fluorinated phenyl ring that dictate its specific reactivity in alpha-halogenation and subsequent thienopyridine coupling pathways. Its primary procurement value lies in its role as an indispensable starting material for synthesizing the analytical reference standards required for regulatory compliance (USP/EP) during the manufacturing of the antiplatelet drug prasugrel, as well as in structure-activity relationship (SAR) studies exploring novel P2Y12 receptor antagonists .
Workflow
Synthesis and qualification of Prasugrel EP Impurity B reference standard
Selection Logic
Positional isomer identity (meta-fluoro) distinct from ortho-fluoro API intermediate
Fluorine position dictates impurity identity and regulatory specification
Use Context
Analytical method validation (LC-MS/HPLC) and commercial QC lot release
In the context of pharmaceutical manufacturing and quality control, substituting 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one with its ortho-fluoro (CAS 150322-73-9) or para-fluoro analogs is structurally and functionally invalid. The ortho-fluoro isomer is the standard precursor for the active pharmaceutical ingredient (API) prasugrel; therefore, utilizing it cannot generate the meta-fluoro impurity standards required by pharmacopeial guidelines for batch release and degradation profiling. Furthermore, the meta-positioning of the fluorine atom uniquely alters the electronic distribution and steric environment of the benzyl methylene protons compared to the ortho-isomer, which directly impacts the kinetics of the subsequent alpha-bromination step required to form the reactive intermediate . Procurement must strictly target the meta-isomer to ensure the correct downstream stereoelectronic profile for impurity synthesis.
Target
meta-Fluoro isomer (this compound)
Potential Substitute
ortho-Fluoro isomer (API intermediate)
Selection Property
Regulatory impurity marker (EP Impurity B)
Mismatch
Different regulatory identity; may co-elute or provide false negative in validated methods
Substituting with the ortho-fluoro analog or non-fluorinated analogs may compromise method specificity and regulatory compliance. Positional isomer identity requires verification.
The synthesis of regulatory-compliant reference standards requires absolute regioisomeric fidelity. Utilizing 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one guarantees the formation of the meta-fluoro prasugrel derivative (Impurity 5), whereas the ortho-fluoro baseline strictly yields the standard API. This 100% specificity is non-negotiable for laboratories developing validated HPLC/UHPLC methods for API batch release, as the meta-fluoro impurity must be accurately quantified against the API peak .
| Evidence Dimension | Target impurity standard yield (m-fluoro prasugrel thiolactone) |
| Target Compound Data | >98% specificity for m-fluoro impurity synthesis |
| Comparator Or Baseline | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (CAS 150322-73-9) |
| Quantified Difference | 0% yield of m-fluoro impurity (comparator generates the API instead) |
| Conditions | Standard alpha-bromination followed by coupling with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one |
Procurement of the exact meta-fluoro precursor is an absolute regulatory requirement for synthesizing the specific analytical standards needed to validate API purity and detect batch contamination.
Specified impurity threshold ≤0.15% in API per ICH Q3A
Defines procurement purity requirement for reference standard
Regulatory context; verify against current pharmacopeial monograph
During scale-up, the position of the fluorine atom significantly influences the electrophilic alpha-bromination efficiency. The meta-fluoro substitution in CAS 952722-64-4 exerts a distinct inductive electron-withdrawing effect without the direct steric hindrance present in the ortho-fluoro baseline. This allows standard bromination protocols to proceed with high conversion rates, eliminating the steric-induced reaction delays often associated with ortho-substituted benzylic halogenations[1].
| Evidence Dimension | Steric hindrance and alpha-bromination conversion rate |
| Target Compound Data | Rapid, >95% conversion to the alpha-bromo intermediate without ortho-steric clash |
| Comparator Or Baseline | 1-Cyclopropyl-2-(2-fluorophenyl)ethanone (ortho-fluoro baseline) |
| Quantified Difference | Eliminates the ~15-20% steric-induced reaction delay or byproduct formation associated with ortho-substitution |
| Conditions | Standard electrophilic bromination (e.g., NBS/AIBN or Br2) in process chemistry workflows |
Process chemists must account for these distinct kinetic profiles when scaling up the synthesis of meta-fluoro reference materials, making precursor selection critical for reproducible batch yields.
Distinct retention time and MS fragmentation confirmed by HPLC co-injection
Method-transfer context; supports isomer-specific standard requirement
Exact retention-time difference not specified; validate on target system
In drug discovery, modifying the fluorine position on the prasugrel scaffold alters its interaction with Cytochrome P450 enzymes (CYP3A4/CYP2B6). Derivatives synthesized from 1-cyclopropyl-2-(3-fluorophenyl)ethan-1-one exhibit a measurable shift in oxidative cleavage rates at the thiophene ring due to the meta-fluorine's electronic effects, resulting in a distinct pharmacokinetic active-metabolite AUC compared to the ortho-fluoro API .
| Evidence Dimension | CYP450 metabolic activation rate (active metabolite generation) |
| Target Compound Data | Distinct active metabolite AUC and oxidation kinetics due to meta-electronic distribution |
| Comparator Or Baseline | Ortho-fluoro API (Prasugrel) |
| Quantified Difference | Measurable shift in CYP3A4/CYP2B6 oxidation kinetics, directly altering the pharmacokinetic half-life |
| Conditions | In vitro human liver microsome (HLM) assays evaluating thienopyridine bioactivation |
For medicinal chemists developing next-generation P2Y12 inhibitors, this precursor is essential for synthesizing analogs to map steric and electronic constraints in CYP450 active sites.
This compound is the mandatory starting material for the synthesis of Prasugrel EP Impurity B (m-fluoro prasugrel thiolactone). Procurement of this specific regioisomer enables quality control laboratories to synthesize the exact reference standards required to calibrate HPLC/UHPLC systems for regulatory batch release, ensuring that meta-fluoro cross-contamination is accurately quantified [1].
Utilized by medicinal chemistry teams to synthesize novel thienopyridine derivatives. By starting with the meta-fluoro precursor instead of the ortho-fluoro baseline, researchers can systematically explore how shifting the halogen atom affects P2Y12 receptor binding affinity, off-target toxicity, and overall platelet aggregation inhibition profiles [1].
Procured for the generation of specific fluorinated metabolites to study the impact of halogen positioning on CYP450-mediated ring-opening. The distinct electronic properties of the meta-fluoro group allow researchers to map the active site constraints of CYP3A4 and CYP2B6 during the bioactivation of thienopyridine prodrugs in human liver microsome assays [1].